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Benzeneethanamine, 4-(methylthio)-

Cat. No.: B177361
CAS No.: 118468-21-6
M. Wt: 167.27 g/mol
InChI Key: UMURWDSHMNEMOR-UHFFFAOYSA-N
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Description

Definition and Structural Context of Benzeneethanamine, 4-(methylthio)-

Benzeneethanamine, 4-(methylthio)- is the systematic chemical name for a molecule that is structurally a derivative of amphetamine. wikipedia.org Its formal IUPAC name is 1-[4-(Methylsulfanyl)phenyl]propan-2-amine. wikipedia.org The core structure consists of a benzene (B151609) ring substituted with an ethanamine group, which is characteristic of all phenethylamines. What distinguishes this compound is the presence of a methylthio (-SCH₃) group attached to the fourth position (the para position) of the benzene ring. wikipedia.org

Below is a table summarizing key chemical identifiers and properties for Benzeneethanamine, 4-(methylthio)-.

PropertyValue
IUPAC Name 1-[4-(Methylsulfanyl)phenyl]propan-2-amine wikipedia.org
Synonyms 4-Methylthioamphetamine, 4-MTA, p-MTA ecddrepository.orgwikipedia.org
CAS Number 14116-06-4 wikipedia.org
Molecular Formula C₁₀H₁₅NS wikipedia.org
Molar Mass 181.30 g·mol⁻¹ wikipedia.org

Note: Data sourced from multiple references. wikipedia.org

Classification within the Phenethylamine (B48288) Family

Benzeneethanamine, 4-(methylthio)- is classified as a substituted phenethylamine. The parent compound, phenethylamine, is a simple monoamine consisting of a phenyl group attached to an amino group via a two-carbon chain. The addition of a methyl group at the alpha position of the ethyl side chain makes it a substituted amphetamine, a subclass within the broader phenethylamine family. wikipedia.org Its structure is very similar to other substituted amphetamines, such as MDMA (3,4-methylenedioxymethamphetamine). britannica.com

This classification is significant because substitutions on the phenethylamine skeleton can dramatically alter a compound's pharmacological properties. The basic amphetamine structure is known for its effects on monoamine neurotransmitter systems, and modifications to the benzene ring or the amine group create a vast family of compounds with diverse activities.

Significance of the 4-(Methylthio) Moiety in Phenethylamine Chemistry

The defining feature of Benzeneethanamine, 4-(methylthio)- is the methylthio group (a sulfur atom bonded to a methyl group) at the para position of the phenyl ring. This specific substitution is crucial to its distinct pharmacological profile. Research has shown that this 4-methylthio moiety confers high selectivity for the serotonin (B10506) system. britannica.comwikipedia.org

Specifically, the compound acts as a potent selective serotonin releasing agent (SSRA). wikipedia.org Furthermore, it functions as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin. britannica.comecddrepository.orgwikipedia.org This dual action—releasing serotonin and preventing its degradation—leads to a significant accumulation of the neurotransmitter. britannica.com Unlike many other amphetamines, it has limited effects on dopamine (B1211576) and norepinephrine (B1679862), the neurotransmitters typically associated with stimulant effects. britannica.com The presence of the 4-substituent is thought to interact with a hydrophobic site in its target receptors.

Overview of Research Trajectories for Related Analogues

The initial development of Benzeneethanamine, 4-(methylthio)- was part of a broader research program led by pharmacologist David E. Nichols and his colleagues at Purdue University. britannica.comwikipedia.org The primary goal of this research was to systematically investigate the structure-activity relationships (SAR) of substituted amphetamines to understand how different chemical modifications influence their interaction with brain receptors, particularly the serotonin transporter. britannica.compurdue.edu The research was intended to develop molecular probes to explore brain function. purdue.edu

Following the initial synthesis and characterization of 4-MTA, research expanded to include related analogues to further probe these relationships. Studies have been conducted on compounds such as:

4-Ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But) : Research on these analogues aimed to see how modifying the methyl-thio group or the aminoethyl chain would modulate the pharmacological and safety profiles compared to the parent compound. nih.gov

N-methyl-4-methylthioamphetamine (4-MTMA) : This N-methylated homologue was also studied and found to produce effects similar to MDMA in animal models. wikipedia.org

N,N-dimethyl-MTA : This derivative was also studied to understand its effects on brain extracellular levels of dopamine and serotonin. nih.gov

Another significant area of research has focused on the chemical synthesis of these compounds and their by-products. The Leuckart reaction, a common method for producing amphetamines, has been studied in the context of 4-MTA synthesis. wikipedia.orgnih.gov This research identifies impurities and by-products, such as various pyrimidines and N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, which can provide information about the synthetic route used. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B177361 Benzeneethanamine, 4-(methylthio)- CAS No. 118468-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURWDSHMNEMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441341
Record name Benzeneethanamine, 4-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-21-6
Record name 4-(Methylthio)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118468-21-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanamine, 4-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(methylsulfanyl)phenyl]ethan-1-amine
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Advanced Analytical Characterization of Benzeneethanamine, 4 Methylthio

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of a compound. Techniques like vibrational and nuclear magnetic resonance spectroscopy provide detailed information about the functional groups and the connectivity of atoms within the Benzeneethanamine, 4-(methylthio)- molecule.

Vibrational Spectroscopy (e.g., FTIR-ATR for related compounds)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, is a rapid and powerful tool for identifying functional groups. strath.ac.ukaadk.gov.my While a specific spectrum for Benzeneethanamine, 4-(methylthio)- is not publicly available, the expected absorption bands can be inferred from the analysis of structurally similar phenethylamines and amphetamines like 4-Methylthioamphetamine (4-MTA). nih.govunodc.org

The key vibrational modes for Benzeneethanamine, 4-(methylthio)- would include:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (para-substitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Alkyl Chain: C-H stretching vibrations of the ethylamine (B1201723) and methyl groups are expected in the 2950-2850 cm⁻¹ range. rsc.org

Amine Group: The primary amine (-NH₂) group would show N-H stretching vibrations, typically as two bands in the 3400-3250 cm⁻¹ region. An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.

Methylthio Group: The C-S stretching vibration is typically weak and found in the 700-600 cm⁻¹ region.

Interactive Data Table: Expected FTIR-ATR Absorption Bands for Benzeneethanamine, 4-(methylthio)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3400 - 3250
Amine (-NH₂)N-H Bend1650 - 1580
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1600 - 1450
Alkyl (CH₂, CH₃)C-H Stretch2950 - 2850
Methylthio (-SCH₃)C-S Stretch700 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for definitive structure elucidation in solution. It provides precise information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. Based on data for related structures, the following chemical shifts (δ) are predicted: rsc.orglgcstandards.comrsc.org

Aromatic Protons: The protons on the benzene ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

Ethylamine Protons: The two methylene (B1212753) groups (-CH₂CH₂NH₂) of the ethylamine side chain would likely appear as two triplets around δ 2.7-3.2 ppm.

Methylthio Protons: The singlet for the methyl group protons (-SCH₃) would be found in the upfield region, expected around δ 2.4 ppm. lgcstandards.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. Expected chemical shifts are: lgcstandards.comrsc.org

Aromatic Carbons: Six signals would be expected for the benzene ring carbons, with the carbon attached to the sulfur atom (C-S) being more shielded and the carbon attached to the ethylamine chain (C-C) being deshielded.

Ethylamine Carbons: Two signals for the methylene carbons (-CH₂CH₂NH₂).

Methylthio Carbon: A distinct signal for the methyl carbon (-SCH₃) at approximately δ 13-16 ppm. lgcstandards.com

Mass Spectrometric Analysis for Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone of modern analytical toxicology and forensic science due to its high sensitivity and selectivity. scispace.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements of the parent ion and its fragments. nih.govku.dk This accuracy allows for the determination of the elemental composition of an unknown compound with a high degree of confidence. For Benzeneethanamine, 4-(methylthio)- (formula C₉H₁₃NS), HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), which is crucial for unambiguous identification in complex matrices like biological samples. scispace.com

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce a product ion spectrum. nih.govresearchgate.net This process, commonly achieved through collision-induced dissociation (CID), involves accelerating the selected precursor ions and colliding them with an inert gas (like argon or nitrogen). scispace.comnih.gov The resulting fragmentation pattern is characteristic of the precursor ion's structure and serves as a molecular fingerprint, greatly enhancing the certainty of identification. nih.govnih.gov Studies on various phenethylamines show that the fragmentation pathways are highly dependent on the molecular structure. nih.govnih.gov

Ionization Techniques and Fragmentation Pathway Elucidation

The analysis of phenethylamines like Benzeneethanamine, 4-(methylthio)- typically employs soft ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization. nih.govoup.com In ESI, the compound is usually observed as the protonated molecule, [M+H]⁺.

The fragmentation of phenethylamine (B48288) derivatives is well-studied. uts.edu.aud-nb.info The primary and most characteristic fragmentation event for phenethylamines is the cleavage of the C-C bond beta to the benzene ring (benzylic cleavage). This results in the formation of a stable, resonance-stabilized tropylium (B1234903) or benzyl-type cation.

For Benzeneethanamine, 4-(methylthio)-, the expected fragmentation pathway for the [M+H]⁺ ion (m/z 168.08) would be:

Precursor Ion: [C₉H₁₃NS + H]⁺, m/z = 168

Primary Fragmentation: Cleavage of the bond between the two ethyl carbons, with the positive charge remaining on the aromatic portion, leads to the formation of the 4-(methylthio)benzyl cation. This would produce a major fragment ion at m/z 137.

Alternative Fragmentation: Loss of the methylthio group (-SCH₃) from the precursor or major fragment ion could also occur.

Interactive Data Table: Predicted MS/MS Fragmentation for Benzeneethanamine, 4-(methylthio)-

m/z (mass/charge)Proposed Ion StructureFormulaFragmentation Pathway
168[M+H]⁺[C₉H₁₄NS]⁺Precursor Ion
151[M+H - NH₃]⁺[C₉H₁₁S]⁺Loss of ammonia
137[4-(methylthio)benzyl cation][C₈H₉S]⁺Benzylic cleavage (loss of CH₂NH₂)

This detailed analytical characterization, combining spectroscopic and mass spectrometric data, provides a robust framework for the unambiguous identification and structural confirmation of Benzeneethanamine, 4-(methylthio)-.

Chromatographic Methodologies for Purity and Quantitative Analysis

The accurate determination of purity and the quantitative analysis of Benzeneethanamine, 4-(methylthio)-, also known as 4-methylthioamphetamine (4-MTA), are critical for forensic, clinical, and research purposes. Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various detectors, are the cornerstones of its analytical characterization.

Gas Chromatography (GC) Applications

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a robust and widely utilized technique for the analysis of 4-MTA and its analogs. umich.edunih.govpsu.edu It offers high sensitivity and specificity, making it a method of choice for identifying and quantifying these compounds, often in complex biological samples. psu.edu

Studies have detailed the GC-MS properties of 4-MTA and its N-alkyl homologues. nih.gov The mass spectrum of underivatized 4-MTA typically shows a molecular ion at m/e 181 and a characteristic base peak at m/e 44. mdma.ch To improve chromatographic behavior and provide unique structural information, derivatization is a common strategy. Acetyl, trifluoroacetyl (TFA), pentafluoropropionyl (PFP), and heptafluorobutyryl (HFB) derivatives of 4-MTA have been investigated, with their mass spectra providing key data for identification. nih.gov For instance, a method for the simultaneous detection of ten psychedelic phenethylamines, including 4-MTA, in urine by GC-MS in selected ion monitoring mode has been developed, achieving limits of detection between 2–10 ng/mL. oup.com

The chromatographic separation of 4-MTA from other phenethylamines and related compounds has been studied using various capillary columns with different polarities. psu.edu The choice of column is critical for resolving closely related structures. For example, satisfactory separation of a mixture of acetylated amphetamines, including 4-MTA derivatives, was achieved on both medium-polarity (OV-17) and low-polarity (HP-5) columns. psu.edu

Table 1: GC-MS Parameters for Analysis of Psychedelic Phenethylamines including 4-MTA in Urine oup.com

ParameterValue
Instrument Gas Chromatograph–Mass Spectrometer
Extraction Mixed-mode solid-phase extraction
Analysis Mode Selected ion monitoring (SIM)
Internal Standard Mescaline-d9
Limit of Detection 2–10 ng/mL
Limit of Quantitation ≤ 10 ng/mL
Linearity Up to 1500 ng/mL
Precision (CV%) 0.4–7.9%
Accuracy (%) 91–116%

Method Development for Complex Matrices

Analyzing 4-MTA and related phenethylamines in complex biological matrices such as blood, urine, hair, and oral fluid presents significant analytical challenges. jst.go.jpoup.comrsc.org These matrices contain numerous endogenous compounds that can interfere with the detection and quantification of target analytes. rsc.orgnih.gov Therefore, robust sample preparation and highly selective analytical techniques are essential.

Sample clean-up is a critical first step. Solid-phase extraction (SPE) is a widely used technique to extract and concentrate phenethylamines from complex samples like urine and amniotic fluid, effectively removing matrix interferences. nih.govcromlab-instruments.es For instance, an SPE method using Oasis MCX cartridges was developed for the pre-treatment of influent wastewater samples before UHPLC-MS/MS analysis of several new psychoactive substances. dtu.dk Similarly, a simple protein precipitation step with acetonitrile (B52724) has been effectively used for preparing oral fluid samples. oup.comoup.com

The choice of analytical technique is paramount. While GC-MS is a well-established and reliable method, LC-MS/MS is often preferred for its superior sensitivity, reduced need for sample preparation, and ability to analyze a broader range of compounds simultaneously. fiu.edujst.go.jpnih.gov The development of comprehensive screening methods using LC-MS/MS allows for the detection of a wide array of designer stimulants in biological specimens. nih.gov For hair analysis, which provides a longer detection window, LC-MS/MS methods have been developed for the simultaneous determination of multiple illicit phenethylamines. oup.comuniss.it

Method validation is crucial to ensure reliability in forensic and clinical toxicology. nih.gov Validation parameters typically include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, matrix effect, and stability. nih.gov For example, a validated LC-MS/MS method for 13 illicit phenethylamines in amniotic fluid involved assessing the matrix effect by comparing the peak areas of analytes in fortified extracts to those in reference solutions. nih.gov

Table 3: Comparison of Analytical Techniques for Phenethylamine Analysis in Complex Matrices

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Selectivity/Specificity High, especially with established libraries. psu.eduVery high, due to precursor/product ion monitoring. fiu.edunih.gov
Sensitivity Good, often in the ng/mL range. oup.comExcellent, often superior to GC-MS, reaching pg/mL levels. researchgate.netmdpi.com
Sample Preparation Often requires extraction and derivatization. umich.educromlab-instruments.esCan often use simpler "dilute-and-shoot" or protein precipitation methods. oup.comoup.com
Compound Applicability Limited to volatile and thermally stable compounds.Applicable to a wider range of compounds, including non-volatile and thermally labile ones. researchgate.net
Matrix Effects Generally less susceptible to ion suppression.Can be prone to matrix effects like ion suppression or enhancement, requiring careful validation. nih.gov

Theoretical and Computational Chemistry of Benzeneethanamine, 4 Methylthio

Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For phenethylamine (B48288) analogues, DFT calculations are used to optimize molecular structures and understand the distribution of electron density.

In the case of Benzeneethanamine, 4-(methylthio)-, DFT calculations would involve optimizing the geometry to find the most stable conformation. This process considers the intera

Pharmacological Investigations of Benzeneethanamine, 4 Methylthio and Analogues Non Human Focused

In Vitro Receptor Binding and Functional Assays

Benzeneethanamine, 4-(methylthio)- (4-MTA) and its analogues exhibit significant interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subfamily. These receptors are widely distributed in the central nervous system and are crucial for regulating mood, perception, and cognition. frontiersin.org

Research indicates that many substituted phenethylamines, a class to which 4-MTA belongs, display high affinity for 5-HT₂ₐ and 5-HT₂c receptors. nih.gov For instance, compounds like 25D-NBOMe and 25I-NBOH, which share a similar structural backbone with 4-MTA, have been shown to be potent agonists at these receptors. nih.gov Agonist activity at 5-HT₂ₐ receptors is considered essential for the hallucinogenic effects of many serotonergic compounds. nih.gov Some of these analogues demonstrate subnanomolar to low nanomolar potencies in functional assays, comparable to well-known hallucinogens. nih.gov

The interaction with the 5-HT₂B receptor subtype is also a point of investigation, as prolonged activation of this receptor has been associated with cardiac valvulopathy. nih.gov Generally, the affinity and potency of these phenethylamine (B48288) derivatives are lower at the 5-HT₂B receptor compared to the 5-HT₂ₐ and 5-HT₂c receptors. nih.gov

It is worth noting that some compounds can act as inverse agonists at 5-HT₂ receptors. This means that in addition to blocking the effects of agonists, they can also reduce the baseline, or constitutive, activity of the receptor in the absence of any stimulating ligand. nih.gov This property is a characteristic of many atypical antipsychotic drugs. nih.gov

Table 1: In Vitro Serotonin Receptor Interactions of Selected Phenethylamines

Compound Receptor Subtype Affinity (Ki, nM) Functional Activity
25D-NBOMe 5-HT₂ₐ High Full Agonist
25E-NBOMe 5-HT₂ₐ High Full Agonist
25H-NBOMe 5-HT₂ₐ Moderate Full Agonist
25I-NBOH 5-HT₂ₐ High Full Agonist
25N-NBOMe 5-HT₂ₐ High Full Agonist
25D-NBOMe 5-HT₂c High Full Agonist
25E-NBOMe 5-HT₂c High Full Agonist
25H-NBOMe 5-HT₂c Moderate Full Agonist
25I-NBOH 5-HT₂c High Full Agonist
25N-NBOMe 5-HT₂c High Full Agonist

This table is based on data for illustrative analogue compounds and not directly for Benzeneethanamine, 4-(methylthio)-. The data is intended to provide a comparative context for the pharmacological class.

Benzeneethanamine, 4-(methylthio)- and its analogues interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.govmdpi.com

Studies on 4-MTA have shown that it inhibits monoamine uptake. nih.gov Amphetamine derivatives, in general, can be categorized as either blockers of transport or substrates for transport. nih.gov Blockers, like cocaine, prevent the reuptake of dopamine, while substrates, like amphetamine itself, are transported into the neuron and can induce reverse transport of the neurotransmitter. nih.gov

In the context of the norepinephrine transporter, 4-MTA has been found to inhibit nisoxetine-sensitive [³H]-NA transport with a pIC₅₀ of 6.16. nih.gov For comparison, 3,4-methylenedioxymethamphetamine (MDMA) inhibits this transport with a pIC₅₀ of 6.83. nih.gov This indicates that 4-MTA is a potent inhibitor of norepinephrine reuptake.

The interaction with the dopamine transporter is also a key aspect of the pharmacological profile of these compounds. The DAT plays a crucial role in dopamine homeostasis, and its dysregulation is implicated in various neuropsychiatric disorders. plos.org Amphetamine-like stimulants can directly modulate DAT function. nih.gov The interaction of these compounds with DAT can be influenced by various factors, including the presence of specific ions. cpn.or.kr

Table 2: In Vitro Monoamine Transporter Inhibition Data

Compound Transporter Inhibition Potency (pIC₅₀)
4-Methylthioamphetamine (4-MTA) NET 6.16 nih.gov
3,4-Methylenedioxymethamphetamine (MDMA) NET 6.83 nih.gov

This table presents available data on the inhibitory potency of 4-MTA and a related compound on the norepinephrine transporter.

Benzeneethanamine, 4-(methylthio)- (4-MTA) is known to be an inhibitor of monoamine oxidase (MAO). nih.gov MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters and dietary amines. uoc.grnih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov MAO-A preferentially metabolizes serotonin and norepinephrine, while dopamine is a substrate for both isoforms.

Inhibitors of MAO can be classified as reversible or irreversible, and competitive, non-competitive, or mixed-type. nih.govnih.gov The kinetics of inhibition provide insight into the mechanism of action of the inhibitor. For example, a competitive inhibitor binds to the same active site as the substrate, while a non-competitive inhibitor binds to a different site. nih.gov

Studies on various compounds have demonstrated different types of MAO inhibition. For instance, certain flavonoids have shown potent and selective inhibition of MAO-A or MAO-B. nih.gov Kinetic analyses revealed that some of these flavonoids were competitive inhibitors, while others exhibited mixed-type inhibition. nih.gov Similarly, some imidazol(ine)/guanidine drugs have been shown to be competitive inhibitors of MAO-A. nih.gov

The inhibitory effect of 4-MTA on MAO, particularly MAO-A, is a significant aspect of its pharmacological profile, as this can lead to increased levels of monoamine neurotransmitters in the brain.

Table 3: MAO Inhibition Kinetics for Selected Compounds (Illustrative)

Compound MAO Isoform Inhibition Type IC₅₀ (µM)
Quercetin MAO-A Competitive 1.52 nih.gov
Myricetin MAO-A Mixed 9.93 nih.gov
Genistein MAO-B - 0.65 nih.gov
Chrysin MAO-A - 0.25 nih.gov
Guanabenz MAO-A Competitive 4-11 nih.gov
2-BFI MAO-A Competitive 4-11 nih.gov
Cirazoline MAO-A Competitive 4-11 nih.gov

This table provides examples of MAO inhibition kinetics for various compounds to illustrate the different types of inhibition and potencies. Data for Benzeneethanamine, 4-(methylthio)- is not specifically detailed in the provided search results.

In Vivo Neurochemical Studies in Animal Models (e.g., effects on extracellular neurotransmitter levels and metabolite content)

In vivo studies in animal models provide crucial information about the neurochemical effects of Benzeneethanamine, 4-(methylthio)- (4-MTA) and its analogues. These studies often involve techniques like microdialysis to measure changes in extracellular neurotransmitter levels in specific brain regions.

Research has shown that 4-MTA administration can lead to significant alterations in monoamine neurotransmitter systems. nih.gov Specifically, 4-MTA has been found to affect the bioaccumulation of dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens. nih.gov However, at the doses tested in one study, it did not increase in vivo DA release in the striatum. nih.gov

The ability of 4-MTA to inhibit the norepinephrine transporter and MAO-A in vitro suggests that it would also increase extracellular levels of norepinephrine and serotonin in vivo. nih.govnih.gov The contraction of the rat aorta induced by 4-MTA, which is mediated by norepinephrine release, provides in vitro evidence for its ability to increase extracellular norepinephrine concentrations. nih.gov

The neurochemical effects of amphetamine-like compounds are often linked to their interactions with monoamine transporters, leading to either reuptake inhibition or transporter-mediated release of neurotransmitters. nih.gov These actions result in elevated synaptic concentrations of dopamine, norepinephrine, and serotonin, which in turn mediate the behavioral effects of these substances.

In Vivo Behavioral Assessments in Animal Models (e.g., locomotor activity, reward systems)

The behavioral effects of Benzeneethanamine, 4-(methylthio)- (4-MTA) and its analogues have been investigated in various animal models to understand their potential for producing psychostimulant and rewarding effects.

Studies have shown that 4-MTA can increase locomotor activity in animals. nih.gov However, the effects of its analogues, such as 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But), on locomotor activity may differ. One study found that ETA and MT-But did not increase locomotor activity compared to 4-MTA. nih.gov

The rewarding properties of these compounds are often assessed using the conditioned place preference (CPP) paradigm. In this test, an animal's preference for an environment previously paired with the drug is measured. Research has indicated that 4-MTA can induce conditioned place preference, suggesting it has rewarding effects. nih.gov In contrast, the analogues ETA and MT-But did not produce CPP in the same study. nih.gov

The behavioral effects of amphetamine-like compounds are closely linked to their neurochemical actions, particularly the enhancement of dopaminergic neurotransmission in the brain's reward pathways, such as the mesolimbic dopamine system. nih.gov

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. nih.gov Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit different potencies and effects at their biological targets. nih.gov

For amphetamine and its derivatives, the stereochemistry at the alpha-carbon is a critical determinant of their pharmacological profile. For example, the R-(-)-enantiomer of amphetamine has been shown to be effective in enhancing long-term memory in animal models. google.com

In the case of Benzeneethanamine, 4-(methylthio)-, the specific stereoisomer can influence its interactions with receptors and transporters. The (S)-enantiomer of 2,5-dimethoxy-4-methylthioamphetamine is specifically noted in some contexts, highlighting the importance of stereochemistry for this class of compounds. ontosight.ai

The differential binding of enantiomers to their target sites is due to the chiral nature of these biological macromolecules. nih.gov One enantiomer may fit perfectly into a receptor or enzyme active site, while the other may have a much lower affinity or may not bind at all. nih.gov Even if the enantiomers have similar activity at their primary target, they can differ in their metabolic profiles and their interactions with other biological molecules. nih.gov

Metabolism and Biotransformation Pathways of Benzeneethanamine, 4 Methylthio

Hepatic Microsomal Metabolism Studies (in vitro)

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic fate of 4-methylthioamphetamine. These studies provide a controlled environment to investigate the enzymatic processes involved in the biotransformation of the compound. Research has demonstrated that the primary metabolic transformations of 4-MTA in human liver microsomes are S-oxidation and N-dealkylation. Aromatic hydroxylation has been identified as a minor metabolic pathway in these in vitro systems.

Identification and Characterization of Phase I Metabolites

Phase I metabolism of 4-methylthioamphetamine involves the introduction or unmasking of functional groups, which typically results in a small increase in the compound's hydrophilicity. The principal Phase I metabolic pathways for 4-MTA are S-oxidation and N-dealkylation.

The S-oxidation pathway leads to the formation of two key metabolites:

4-(methylsulfinyl)amphetamine : This metabolite is formed through the oxidation of the sulfur atom in the methylthio group.

4-(methylsulfonyl)amphetamine : Further oxidation of the sulfinyl group results in the formation of the sulfonyl metabolite.

N-dealkylation, another significant Phase I pathway, involves the removal of the ethyl group from the amine, leading to the formation of the primary amine metabolite. Aromatic hydroxylation, the addition of a hydroxyl group to the benzene (B151609) ring, represents a less significant route of Phase I metabolism for 4-MTA.

Identification and Characterization of Phase II Metabolites

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the Phase I metabolites, significantly increasing their water solubility and facilitating their renal excretion. For the metabolites of 4-methylthioamphetamine, the primary Phase II conjugation pathways are glucuronidation and sulfation. These processes result in the formation of glucuronide and sulfate (B86663) conjugates of the Phase I metabolites.

Comparative Metabolism Across Species (in vitro or animal models)

Studies in animal models, particularly in rats, have provided insights into the species-specific differences in 4-methylthioamphetamine metabolism. In rats, the main urinary metabolites identified are 4-(methylsulfinyl)amphetamine and 4-(methylsulfonyl)amphetamine. This indicates that, similar to humans, S-oxidation is a major metabolic pathway in this species. However, the relative importance of different metabolic pathways can vary between species, which can be attributed to differences in the expression and activity of various metabolic enzymes.

Structure Activity Relationships Sar and Rational Design of Benzeneethanamine, 4 Methylthio Analogues

Systematic Modification of the Phenethylamine (B48288) Backbone

The foundational structure of 4-MTA offers several sites for chemical modification, each providing a unique insight into the molecular interactions with MAO enzymes. These sites include the aromatic ring, the alpha-carbon of the ethylamine (B1201723) side chain, and the terminal nitrogen atom.

Aromatic Ring Substitutions

The substitution pattern on the phenyl ring is a critical determinant of a compound's activity and selectivity. In the case of 4-MTA analogues, research has focused on the nature and position of these substituents.

The parent compound, 4-methylthioamphetamine, is a potent and selective inhibitor of MAO-A. wikipedia.orgnih.gov Studies on related amphetamine derivatives show that electron-donating substituents at the para-position, such as alkylthio (like in 4-MTA) and methoxy (B1213986) groups, generally lead to significant MAO-A inhibitory activity. capes.gov.br Altering the alkylthio group at the 4-position from methyl (in 4-MTA) to ethyl (in 4-ethylthioamphetamine or ETA) retains potent MAO-A inhibition, with ETA showing an even slightly lower IC50 value, indicating higher potency. nih.gov This suggests that small increases in the size of the para-substituent are well-tolerated and can even enhance inhibitory activity.

CompoundAromatic Substituent (Position 4)MAO-A IC50 (µM)MAO-B IC50 (µM)
4-Methylthioamphetamine (4-MTA)-SCH30.25> 100
4-Ethylthioamphetamine (ETA)-SCH2CH30.10> 100
p-Methoxyamphetamine (PMA)-OCH30.3-0.6-

Data sourced from multiple studies. wikipedia.orgnih.govwikipedia.org Note: PMA data is for comparison.

Alpha-Carbon Substitutions

The presence of a methyl group on the alpha-carbon (the carbon adjacent to the nitrogen atom) is a defining feature of amphetamines and distinguishes them from their phenethylamine counterparts. This substitution is crucial for MAO inhibitory activity. nih.govfrontiersin.org

Replacing the α-methyl group of 4-MTA with an α-ethyl group results in the compound 4-methylthio-phenil-2-butanamine (MT-But). This modification, while maintaining selectivity for MAO-A, leads to a noticeable decrease in inhibitory potency compared to 4-MTA. nih.govnih.gov This highlights the sensitivity of the enzyme's active site to the size of the substituent at this position.

Compoundα-Carbon SubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)
4-Methylthioamphetamine (4-MTA)Methyl0.25> 100
4-Methylthio-phenil-2-butanamine (MT-But)Ethyl0.84> 100

Data sourced from multiple studies. nih.govnih.gov

Nitrogen Atom Modifications

Modification of the amino group provides another avenue to probe the SAR of 4-MTA analogues. N-alkylation, the addition of alkyl groups to the nitrogen atom, has been shown to significantly impact MAO-A inhibitory potency.

Introducing a single methyl group to the nitrogen of 4-MTA to form 4-methylthiomethamphetamine (4-MTMA) reduces potency. nih.gov Further increasing the size of the alkyl substituent, for instance to an ethyl or propyl group, continues this trend, with larger groups leading to a greater loss of activity. nih.gov This suggests that steric bulk on the nitrogen atom is detrimental to the interaction with the MAO-A active site. For example, N,N-dimethylation of 4-MTA also maintains its activity at monoamine systems, though specific comparative IC50 values for MAO inhibition are part of ongoing research. nih.gov While N-benzyl groups have been shown to dramatically increase affinity at other targets like serotonin (B10506) receptors for some phenethylamines, their effect on MAO inhibition within the 4-MTA series follows the general trend of reduced potency with increased substituent size. nih.govnih.govmdpi.com

CompoundNitrogen Substituent(s)MAO-A IC50 (µM)
(+)-4-Methylthioamphetamine ((+)-MTA)H, H0.13
(+)-N-Methyl-4-MTAH, CH30.89
(+)-N-Ethyl-4-MTAH, C2H55.6
(+)-N-Propyl-4-MTAH, C3H710.0
(+)-N,N-Dimethyl-4-MTACH3, CH314.1

Data from a study on the optical isomers and N-substituted derivatives of 4-MTA. nih.gov

Correlation Between Structural Features and Binding Affinities/Enzymatic Inhibition

The data from systematic modifications reveal clear correlations between the molecular structure of 4-MTA analogues and their ability to inhibit MAO, particularly the MAO-A isoform.

Aromatic Substitution: A key finding is that an electron-donating substituent at the para-position of the aromatic ring is crucial for potent MAO-A inhibition. capes.gov.br The high potency of 4-MTA and 4-ETA underscores the favorability of an alkylthio group at this position. The compounds show high selectivity for MAO-A over MAO-B, with most analogues showing no significant activity at MAO-B at concentrations up to 100 µM. nih.gov

Side Chain Alkylation: The α-methyl group is a critical feature that transforms the phenethylamine scaffold from an MAO-B substrate into an MAO-A inhibitor. frontiersin.org Increasing the size of this alkyl group, as in MT-But, diminishes the inhibitory potency, indicating a steric constraint within the enzyme's active site. nih.gov

N-Substitution: There is an inverse relationship between the size of the N-alkyl substituent and MAO-A inhibitory potency. nih.gov As the steric bulk on the nitrogen atom increases, from hydrogen to methyl, ethyl, and propyl groups, the ability of the compound to inhibit the enzyme decreases progressively. This suggests that the primary amine of 4-MTA provides an optimal interaction, likely through hydrogen bonding, with the enzyme active site, and that this interaction is hindered by larger substituents.

Rational Design Principles Based on SAR Studies of Related Compounds

The SAR studies on 4-MTA and related phenethylamines provide guiding principles for the rational design of novel MAO inhibitors. The goal is often to design compounds with high potency and selectivity for one MAO isoform over the other, which can reduce side effects. nih.gov

A primary design principle derived from this research is the importance of the amphetamine backbone (a phenethylamine with an α-methyl group) for conferring selective MAO-A inhibition. frontiersin.org To achieve high potency, a small, electron-donating group should be placed at the 4-position of the phenyl ring. The alkylthio group is particularly effective.

Furthermore, to maintain high potency, the terminal amine should remain unsubstituted or, at most, lightly substituted (e.g., N-methyl). nih.gov Increasing steric bulk at the nitrogen is a clear path to reduced activity. Similarly, the α-methyl group appears optimal for potency, as larger groups at this position are less favorable. These principles allow medicinal chemists to fine-tune the structure of lead compounds to enhance their desired pharmacological profile as MAO inhibitors.

Computational Approaches to SAR (e.g., CoMFA)

To further refine the understanding of these structure-activity relationships, researchers employ computational methods like Comparative Molecular Field Analysis (CoMFA). nih.govacs.org CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties.

A CoMFA study performed on a series of sulfur-substituted phenethylamines, including 4-MTA analogues, successfully generated a predictive model for MAO-A inhibition (cross-validated q² of 0.72). nih.gov The analysis revealed that for this series of compounds, steric factors were more influential than electrostatic properties in determining inhibitory potency. nih.govacs.org

The CoMFA model produced contour maps that visualize regions where steric bulk is either favored or disfavored. For instance, the model for MAO-A inhibitors showed a large, favorable steric region around the para-position of the phenyl ring, consistent with the experimental finding that substituents like methylthio and ethylthio enhance activity. Conversely, the model indicated unfavorable steric regions around the nitrogen atom and extending from the alpha-substituent, which aligns with the observed decrease in potency with larger N-alkyl and α-alkyl groups. nih.gov These computational models, often combined with molecular docking into the crystal structure of the MAO-A enzyme, provide a powerful tool for visualizing ligand-enzyme interactions and rationally designing new, more potent, and selective inhibitors. researchgate.net

Chemical Derivatives and Analogues of Benzeneethanamine, 4 Methylthio

Synthesis and Characterization of Key Derivatives

The synthesis of derivatives of Benzeneethanamine, 4-(methylthio)- often involves multi-step reaction sequences, starting from commercially available precursors. Characterization of the resulting compounds is typically achieved through a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Alpha-Methylated Analogues (e.g., α-Methyl-4-(methylthio)-benzeneethanamine)

The most prominent alpha-methylated analogue is α-Methyl-4-(methylthio)-benzeneethanamine, commonly known as 4-methylthioamphetamine (4-MTA).

Synthesis: The synthesis of 4-MTA can be achieved through methods analogous to the production of other amphetamines. One common method is the Leuckart reaction, which utilizes 4-(methylthio)phenylacetone as a precursor. erowid.orgwikipedia.org This reaction involves the treatment of the ketone with formamide (B127407) or a mixture of formamide and formic acid, followed by acid hydrolysis to yield the final amine. researchgate.net Clandestine synthesis of 4-MTA and related amphetamines can result in the formation of various byproducts, including novel pyridines, a dihydropyridone, and N,N-di(1-aryl-2-propyl) amines. lookchem.com

Characterization: The analytical profile of 4-MTA has been thoroughly documented. The hydrochloride salt is a white powder. nih.gov Spectroscopic and chromatographic data are used for its unequivocal identification.

GC-MS: In GC-MS analysis, 4-MTA exhibits a characteristic fragmentation pattern. nih.gov The analysis of reaction mixtures from the Leuckart synthesis has identified several impurities, such as diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine and various heterocyclic compounds. researchgate.net

NMR and IR: ¹H and ¹³C NMR, as well as IR spectroscopy, have been used to confirm the structure of 4-MTA and its synthesis byproducts. researchgate.net The stereochemistry of some byproducts has been confirmed by crystallographic methods. researchgate.net

Pharmacological Profile: Research indicates that 4-MTA is a potent and selective serotonin (B10506) releasing agent. wikipedia.org It also acts as a potent monoamine oxidase A (MAO-A) inhibitor. wikipedia.org It displays significant affinity for the serotonin 5-HT₂ₐ and 5-HT₂₋ receptors. wikipedia.org

Derivative NameCommon NameSynthesis PrecursorSynthesis MethodKey Characterization Techniques
α-Methyl-4-(methylthio)-benzeneethanamine4-MTA4-(Methylthio)phenylacetoneLeuckart reactionGC-MS, NMR, IR

Dimethoxy-Substituted Analogues (e.g., 2,5-dimethoxy-4-(methylthio)-benzeneethanamine, 2,3-dimethoxy-4-(methylthio)benzeneethanamine, 3,5-dimethoxy-4-(methylthio)benzeneethanamine)

The introduction of dimethoxy groups onto the phenyl ring of 4-(methylthio)benzeneethanamine has led to a significant family of analogues, often referred to as the 2C-T series.

2,5-Dimethoxy-4-(methylthio)benzeneethanamine (2C-T):

Synthesis: The synthesis of 2C-T, or 4-methylthio-2,5-dimethoxyphenethylamine, was first described in 1976. wikipedia.org It is considered the 4-methylthio analogue of 2C-O. wikipedia.org

Characterization: The chemical formula is C₁₁H₁₇NO₂S. wikipedia.org Its structure has been confirmed through standard analytical techniques.

2,5-Dimethoxy-4-ethylthiophenethylamine (2C-T-2):

Synthesis: A detailed synthesis of 2C-T-2 was reported by Alexander Shulgin. erowid.org The process begins with the chlorosulfonation of 1,4-dimethoxybenzene, followed by reduction with zinc dust to form 2,5-dimethoxythiophenol. erowid.org This intermediate is then reacted with ethyl bromide to yield 2,5-dimethoxy-4-ethylthiobenzaldehyde after a series of steps. The aldehyde is condensed with nitromethane (B149229) and subsequently reduced to afford the final phenethylamine (B48288). erowid.orggoogle.com

Characterization: The hydrochloride salt of 2C-T-2 forms white crystals. erowid.org The structure is C₁₂H₁₉NO₂S.

3,5-Dimethoxy-4-methylthiophenethylamine:

Synthesis: This compound can be synthesized from 3,5-dimethoxy-4-(methylthio)phenylacetonitrile. lookchem.com

Characterization: The molecular formula is C₁₁H₁₇NO₂S. lookchem.com

The introduction of an alpha-methyl group to these dimethoxy analogues creates another series of compounds, such as 2,5-dimethoxy-α-methyl-4-(methylthio)benzeneethanamine. chemeo.comnist.gov

Derivative NameCommon NameSynthesis Starting MaterialKey Intermediates
2,5-Dimethoxy-4-methylthio-benzeneethanamine2C-T--
2,5-Dimethoxy-4-ethylthio-benzeneethanamine2C-T-21,4-Dimethoxybenzene2,5-Dimethoxythiophenol, 2,5-Dimethoxy-4-ethylthiobenzaldehyde
3,5-Dimethoxy-4-methylthio-benzeneethanamine3,5-Dimethoxy-4-(methylthio)phenylacetonitrile-

N-Benzyl Derivatives (e.g., 25T-NBOMe variants)

N-benzyl substitution on the amine group of 2,5-dimethoxyphenethylamines has given rise to a potent class of compounds known as NBOMes. nih.gov The "25T" designation is not standard; rather, these compounds are typically named based on the substituent at the 4-position of the phenethylamine ring (e.g., 25I-NBOMe, 25C-NBOMe). The "T" in the 2C-T series refers to "thio," indicating a sulfur-containing substituent. An N-benzyl derivative of a 2C-T compound would follow the NBOMe nomenclature. For example, the N-(2-methoxybenzyl) derivative of 2C-T-2 would be named 25T2-NBOMe.

Synthesis: The general synthesis of NBOMe compounds involves the reaction of the corresponding 2C-phenethylamine with a substituted benzaldehyde (B42025) (commonly 2-methoxybenzaldehyde) followed by a reduction step, often using sodium borohydride (B1222165). nih.gov For instance, 25B-NBOMe is synthesized from 2C-B and 2-methoxybenzaldehyde. nih.gov Synthetic routes for potential metabolites of NBOMes, such as hydroxylated versions, have also been developed to aid in their detection. diva-portal.org

Characterization: NBOMe compounds and their metabolites are characterized using a variety of analytical techniques.

Chromatography and Mass Spectrometry: LC-MS/MS and GC-MS are crucial for the identification of these compounds in various matrices. researchgate.net

NMR and IR Spectroscopy: The structures of synthesized NBOMes and their precursors are confirmed using ¹H and ¹³C NMR and FTIR spectroscopy. diva-portal.orgresearchgate.net

Derivative ClassGeneral StructureSynthesis MethodKey Reagents
NBOMesN-benzyl substituted 2,5-dimethoxyphenethylamineReductive aminationCorresponding 2C-phenethylamine, Substituted benzaldehyde, Sodium borohydride

Other Alkylthio and Alkoxy Substitutions

Modifications to the alkylthio and alkoxy groups of Benzeneethanamine, 4-(methylthio)- and its analogues have been explored to understand their impact on the pharmacological profile.

Alkylthio Variations:

4-Ethylthioamphetamine (ETA): This compound is the ethylthio analogue of 4-MTA.

4-Methylthio-phenil-2-butanamine (MT-But): This derivative involves an extension of the alpha-methyl group of 4-MTA to an alpha-ethyl group. mdpi.com

2C-T series: This series includes compounds with various alkylthio groups at the 4-position of the 2,5-dimethoxyphenethylamine scaffold, such as 4-isopropylthio (2C-T-4) and 4-propylthio (2C-T-7). nih.govnih.gov

Alkoxy Variations:

Studies have been conducted on various alkoxy-substituted diaryl compounds, investigating the effect of these substitutions on biological activity. nih.gov

The synthesis of 6-alkoxy-substituted 3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones has been reported, demonstrating the exploration of alkoxy groups in different chemical scaffolds. nih.gov

Comparative Studies of Derivatives

Comparative studies of these derivatives are essential for elucidating structure-activity relationships (SAR).

A study comparing 4-MTA with its derivatives, 4-ethylthioamphetamine (ETA) and 4-methylthio-phenil-2-butanamine (MT-But), revealed that small structural changes significantly modulate their pharmacological profiles. mdpi.com For example, while 4-MTA increased locomotor activity, ETA and MT-But did not show the same effect. mdpi.com Neurochemical analyses also showed differences in their effects on dopamine (B1211576) release. mdpi.com

Within the 2,5-dimethoxy-substituted series, the nature of the substituent at the 4-position plays a critical role.

DOx series (alpha-methylated): The substitution of the 4-methyl group in DOM (2,5-dimethoxy-4-methylamphetamine) with small alkyl groups like ethyl (DOET) and propyl (DOPR) results in compounds with equal or greater potency. nih.gov

2C-x series (phenethylamines): Compounds with small, lipophilic substituents (e.g., halogen, methyl) at the 4-position tend to be agonists at 5-HT₂ receptors. nih.gov In contrast, bulky lipophilic substituents at the 4-position can lead to antagonist activity. nih.gov

The N-benzyl substitution in the NBOMe series dramatically increases potency compared to the parent 2C compounds. The identity and position of the substituent on the N-benzyl ring also influence activity. nih.gov

Rational Design of New Analogues

The principles of rational drug design are applied to the development of new analogues of Benzeneethanamine, 4-(methylthio)- with the aim of achieving desired pharmacological properties. This process involves a systematic approach to modifying the chemical structure based on an understanding of its interaction with biological targets. nih.govmdpi.com

Structure-activity relationship (SAR) studies are fundamental to rational design. nih.govnih.gov By systematically altering parts of the molecule, such as the substituents on the aromatic ring or the side chain, and observing the effects on biological activity, researchers can build models that predict the activity of novel compounds. nih.govyoutube.com

For example, in the development of anti-malarial 4-aminoquinolines, it was found that an electron-withdrawing group at the 7-position is crucial for activity. youtube.com Similarly, for phenethylamine derivatives, the lipophilicity and size of the substituent at the 4-position are key determinants of their agonist or antagonist properties at serotonin receptors. nih.gov

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analyses, are increasingly used to guide the design of new analogues. nih.gov These tools allow for the prediction of how a potential new molecule will bind to its target and what its activity might be, thus prioritizing the synthesis of the most promising candidates.

Advanced Applications and Future Research Directions for Benzeneethanamine, 4 Methylthio

Development of Analytical Standards and Reference Materials

The accurate identification and quantification of Benzeneethanamine, 4-(methylthio)- are crucial for forensic toxicology and research purposes. The development of certified analytical standards and reference materials is the cornerstone of achieving reliable and reproducible results. wiley.comsisweb.com When 4-MTA first appeared, forensic laboratories synthesized and characterized reference standards to enable its detection in seized materials and biological samples. wikipedia.org

These standards are essential for the validation of analytical methods used in forensic laboratories. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the reference material. nih.gov The availability of well-characterized standards allows for the creation of comprehensive spectral libraries, which are vital for the rapid identification of new psychoactive substances (NPS). wiley.comsisweb.com Annually updated databases, such as the Mass Spectra of Designer Drugs, are indispensable resources for forensic chemists. wiley.comsisweb.com

Detailed analytical data for Benzeneethanamine, 4-(methylthio)- and its derivatives have been published to support forensic and research laboratories. nih.gov This includes information on chromatographic behavior, mass spectra, and the properties of various derivatives.

Analytical Data for Benzeneethanamine, 4-(methylthio)-

Property Data
Molecular Formula C₁₀H₁₅NS
Molar Mass 181.30 g·mol⁻¹ wikipedia.org
Appearance Crystalline solid (hydrochloride salt) nih.gov
UV λmax 258 nm nih.gov
Primary Analytical Methods GC-MS, LC-MS/MS, NMR, IR Spectroscopy wikipedia.orgnih.gov

The ongoing emergence of new designer drugs necessitates the continuous development and dissemination of analytical standards to ensure that laboratories can keep pace with the evolving illicit drug market. nih.gov

Preclinical Research Tool Development (non-human, non-clinical applications)

Benzeneethanamine, 4-(methylthio)- serves as a valuable tool in preclinical research, particularly for investigating the function of monoaminergic neurotransmitter systems. nih.gov Developed initially for laboratory research into the serotonin (B10506) transporter protein, its potent and selective actions have made it a subject of numerous in vitro and in vivo studies. wikipedia.org

The compound is characterized as a potent serotonin-releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgwikipedia.orgresearchgate.net This dual mechanism of action makes it distinct from other amphetamines. researchgate.net In non-human studies, 4-MTA has been used to explore the roles of serotonin in various physiological and behavioral processes. Animal studies, typically in rodents, have shown that it can substitute for MDMA in drug discrimination tests, suggesting similar subjective effects, but does not substitute for stimulants like amphetamine. wikipedia.orgwikipedia.org

In vitro studies using cell lines, such as the human neuroblastoma cell line SH-SY5Y, have been employed to investigate the molecular mechanisms of 4-MTA's effects, including its potential to induce apoptosis via mitochondrial pathways. nih.gov Furthermore, research on derivatives of 4-MTA, such as 4-methylthiomethamphetamine (4-MTMA) and 4-ethylthioamphetamine (ETA), helps to elucidate structure-activity relationships and the pharmacological importance of different parts of the molecule. nih.govwikipedia.org These preclinical investigations are crucial for understanding the neurochemical and behavioral profiles of this class of compounds. nih.gov

Green Chemistry Innovations in Synthesis

The synthesis of phenethylamines, including Benzeneethanamine, 4-(methylthio)-, is an area where green chemistry principles can be applied to reduce environmental impact and improve efficiency. Traditional synthetic routes, such as the Leuckart reaction, have been used for the production of amphetamines but may involve harsh reagents and produce significant waste. nih.gov Research into more sustainable synthetic methods is an ongoing priority.

Recent innovations in synthetic organic chemistry offer more environmentally friendly alternatives. One promising approach is the use of photocatalysis. For example, a photo-assisted nickel-catalyzed reductive cross-coupling reaction has been developed for synthesizing β-phenethylamine derivatives from aliphatic aziridines and aryl iodides. acs.org This method is advantageous as it is modular, proceeds under mild conditions, and avoids the use of stoichiometric heterogeneous reductants. acs.org

Other green chemistry strategies applicable to phenethylamine (B48288) synthesis include:

Catalytic Reduction: The use of catalytic reduction methods, for instance, the reduction of ω-nitrostyrene using lithium aluminium hydride, offers a more convenient synthesis route. wikipedia.org

Alternative Solvents and Catalysts: The exploration of alternative reaction media and catalysts, such as using zinc borohydride (B1222165) as a reducing agent, can lead to fewer side reactions, higher yields, and lower costs.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot reactions) or where multiple components react to form the desired product in a single step (multicomponent reactions) can significantly improve efficiency and reduce waste. dokumen.pub

While not always applied directly to the synthesis of Benzeneethanamine, 4-(methylthio)- in published literature, these green chemistry principles represent important future directions for the synthesis of this and related compounds. dokumen.pubacs.org

Integration of Omics Technologies in Metabolic Profiling

Understanding the metabolic fate of Benzeneethanamine, 4-(methylthio)- is critical for both toxicological assessment and for interpreting its pharmacological activity. Traditional metabolic studies have successfully identified key biotransformation pathways using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govcapes.gov.br These studies, conducted on human urine and in vitro using hepatocytes from various species, have laid the groundwork for our current understanding. nih.govnih.gov

The primary metabolic pathways identified for 4-MTA include:

β-Hydroxylation of the side chain. nih.gov

Ring hydroxylation. nih.gov

Oxidative deamination. nih.gov

Degradation of the side chain to form 4-methylthiobenzoic acid. nih.govnih.gov

S-oxidation to form 4-MTA sulfoxide. nih.govresearchgate.net

The advent of "omics" technologies, particularly metabolomics and proteomics, offers the potential for a more comprehensive and systems-level understanding of the compound's metabolism and effects. nih.gov Metabolomics can provide a global snapshot of all small-molecule metabolites in a biological system, allowing for the discovery of novel metabolic pathways and biomarkers of exposure. nih.govnih.gov Proteomics can identify changes in protein expression in response to the drug, revealing potential targets and mechanisms of toxicity.

Identified Metabolites of Benzeneethanamine, 4-(methylthio)-

Metabolite Pathway Reference
beta-hydroxy 4-MTA β-Hydroxylation nih.gov
ring hydroxy 4-MTA Ring Hydroxylation nih.gov
deamino-oxo 4-MTA Oxidative Deamination nih.gov
deamino-hydroxy 4-MTA Oxidative Deamination/Reduction nih.gov
4-methylthiobenzoic acid Side Chain Degradation nih.govnih.gov

Emerging Trends in Phenethylamine Research and their Implications for Benzeneethanamine, 4-(methylthio)-

The field of phenethylamine research is dynamic, with several emerging trends that have direct implications for the future study of Benzeneethanamine, 4-(methylthio)-. datainsightsmarket.com These trends are driven by advancements in medicinal chemistry, neurobiology, and analytical techniques. mdpi.com

One major trend is the synthesis and pharmacological characterization of novel derivatives . mdpi.com Research on analogues of 4-MTA, such as 4-MTMA and ETA, demonstrates a move towards understanding how subtle structural modifications can dramatically alter pharmacological profiles. nih.govwikipedia.org This line of inquiry could lead to the development of compounds with more specific actions or improved therapeutic potential. mdpi.comresearchgate.net

Another significant area is the exploration of new therapeutic applications . datainsightsmarket.com Given the potent effects of phenethylamines on monoamine systems, researchers are investigating their potential for treating a range of conditions, including depression and anxiety. wikipedia.orgdatainsightsmarket.com The unique profile of 4-MTA as a selective serotonin releaser and MAO-A inhibitor makes it an interesting candidate for such exploratory research, although this is purely at a preclinical stage. wikipedia.org

The investigation of interactions with newly discovered receptor systems is also a key future direction. For example, the discovery that 4-MTA is a potent agonist at the trace amine-associated receptor 1 (TAAR1) in rodents opens up new avenues for understanding its mechanism of action. wikipedia.org

Finally, the development of advanced analytical frameworks is transforming how new psychoactive substances are detected and studied. theanalyticalscientist.com Computational tools that can re-analyze large datasets from high-resolution mass spectrometry can help in the early detection of new phenethylamine derivatives and their metabolites in the population. theanalyticalscientist.com

These emerging trends suggest that while Benzeneethanamine, 4-(methylthio)- was first identified as a "designer drug," its future lies in its utility as a sophisticated research tool to probe the complexities of neurochemistry and to inform the development of novel compounds with potential therapeutic value. mdpi.com

Q & A

How can researchers synthesize Benzeneethanamine, 4-(methylthio)- in laboratory settings, and what purification challenges arise?

Methodological Answer:

What spectroscopic techniques are optimal for characterizing Benzeneethanamine, 4-(methylthio)-, and how can data contradictions between NMR and mass spectrometry be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can identify the methylthio group (δ ~2.1–2.5 ppm for -SCH₃ protons) and aromatic substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 182.084 for C₉H₁₃NS) and fragmentation patterns.
  • Infrared (IR): Stretching vibrations for C-S (600–700 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹).
    Contradictions between techniques may arise from solvent impurities or isotopic variants. Cross-validation using databases like NIST Standard Reference Data is critical .

How should researchers design experiments to evaluate the CNS activity of 4-(methylthio)-substituted benzeneethanamine derivatives?

Methodological Answer:

  • In vitro assays: Radioligand binding studies (e.g., serotonin or dopamine receptor affinity) using HEK-293 cells transfected with target receptors.
  • In vivo models: Behavioral tests (e.g., locomotor activity in rodents) at varying doses (0.1–10 mg/kg) to assess stimulant or psychedelic effects.

What are the key challenges in confirming the crystal structure of Benzeneethanamine, 4-(methylthio)- using X-ray crystallography?

Methodological Answer:
Challenges include:

  • Crystal Growth: Low volatility and hygroscopicity require slow evaporation in anhydrous solvents (e.g., dichloromethane/hexane mixtures).
  • Data Collection: Weak diffraction due to flexible ethylamine side chains. Use synchrotron radiation for high-resolution data.
  • Model Refinement: Disordered sulfur atoms may necessitate constrained refinement. Computational tools like Density Functional Theory (DFT) can validate bond lengths and angles .

What methodological approaches are recommended for assessing the environmental and toxicological risks of Benzeneethanamine, 4-(methylthio)-?

Methodological Answer:

  • Ecotoxicology: Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays.
  • Human Toxicity: In vitro cytotoxicity assays (e.g., HepG2 cells) with IC₅₀ determination.
  • Environmental Persistence: Aerobic/anaerobic biodegradation studies under OECD 301 guidelines.
    Safety protocols must align with EPA guidelines for handling hazardous amines, including fume hood use and waste neutralization .

How can researchers systematically modify substituents on Benzeneethanamine to study structure-activity relationships (SAR)?

Methodological Answer:

  • Variation of Substituents: Replace methylthio with methoxy, halogen, or alkyl groups to assess electronic and steric effects.
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for serotonin receptors.

What chromatographic conditions are effective in separating Benzeneethanamine, 4-(methylthio)- from complex biological matrices?

Methodological Answer:

  • GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Derivatize with BSTFA to enhance volatility.
  • HPLC: C18 column with acetonitrile/0.1% formic acid gradient (5–95% over 20 min). Detection at 254 nm.
  • Validation: Spike-and-recovery experiments in plasma or urine to ensure >90% recovery and <10% matrix interference .

How should discrepancies in spectral data for Benzeneethanamine, 4-(methylthio)- be addressed in peer-reviewed studies?

Methodological Answer:

  • Replicate Experiments: Repeat synthesis and analysis under identical conditions.
  • Cross-Technique Validation: Compare NMR, MS, and IR data with computational predictions (e.g., Gaussian for IR simulations).
  • Database Consultation: Reference NIST Chemistry WebBook for MS/MS fragmentation patterns and published NMR shifts .

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